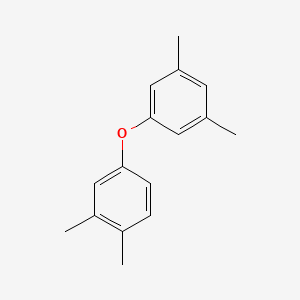

3,3',4',5-Tetramethyldiphenyl ether

説明

3,3',4',5-Tetramethyldiphenyl ether is a synthetic aromatic ether characterized by four methyl substituents on the biphenyl backbone at positions 3, 3', 4', and 5. Methyl substitution enhances steric hindrance and thermal stability compared to unsubstituted diphenyl ethers, making it suitable for high-performance industrial applications .

特性

分子式 |

C16H18O |

|---|---|

分子量 |

226.31 g/mol |

IUPAC名 |

1-(3,4-dimethylphenoxy)-3,5-dimethylbenzene |

InChI |

InChI=1S/C16H18O/c1-11-7-12(2)9-16(8-11)17-15-6-5-13(3)14(4)10-15/h5-10H,1-4H3 |

InChIキー |

MDGJVBTVCHRAEJ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)OC2=CC(=CC(=C2)C)C)C |

製品の起源 |

United States |

類似化合物との比較

Substituted Diphenyl Ethers: Methyl vs. Bromo vs. Methoxy

The table below compares key features of 3,3',4',5-tetramethyldiphenyl ether with other substituted diphenyl ethers:

Key Observations :

- Methyl Substitution : Methyl groups increase rigidity and thermal resistance (e.g., 3,3',5,5'-tetramethylbiphenyl diglycidyl ether has a melting point of 104–106°C and epoxy functionality for crosslinking ).

- Brominated Analogues : Bromine substituents enhance flame retardancy but raise environmental concerns due to persistence and toxicity .

- Natural Derivatives : Hydroxyl or methoxy groups in plant-derived diphenyl ethers (e.g., 4,4'-dihydroxydibenzyl ether) enable biological activities like anti-inflammatory effects .

Glycidyl Ether Derivatives

3,3',5,5'-Tetramethylbiphenyl diglycidyl ether (CAS 85954-11-6), a closely related epoxy resin precursor, shares structural similarities with the target compound but includes glycidyl groups. Key differences include:

Naturally Occurring Lignans and Phenylpropanoids

Plant-derived diphenyl ethers, such as erythro-guaiacylglycerol-β-coniferyl ether () and juglansol A (), exhibit complex substitution patterns (e.g., hydroxyl, methoxy, glycosides). These compounds often display bioactivity but lack the thermal stability required for industrial use.

Physical and Chemical Properties

While direct data on 3,3',4',5-tetramethyldiphenyl ether are sparse, inferences can be drawn from analogues:

- Thermal Stability : Methyl groups reduce chain mobility, enhancing thermal resistance (e.g., 3,3',5,5'-tetramethylbiphenyl diglycidyl ether has a Tg > 150°C ).

- Solubility : Methyl substitution increases hydrophobicity compared to hydroxylated or brominated analogues.

- Reactivity : Ether linkages are susceptible to acid-catalyzed cleavage, but steric hindrance from methyl groups may slow degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。